Methylprednisolone 17-hemisuccinate

Pharmacokinetics Prodrug Activation Bioavailability

For analytical QC labs, inconsistent impurity reference standards compromise ANDA submissions and stability studies. Methylprednisolone 17-hemisuccinate (CAS 77074-42-1) resolves this as the definitive EP Impurity B standard. - Pharmacopoeia-grade reference material for HPLC method validation (USP, EP, JP, BP compliant). - Distinct 17-ester acyl migration pathway (vs. 21-ester) enables accurate degradation profiling. - Available from stock with full Certificate of Analysis for immediate method development.

Molecular Formula C26H34O8
Molecular Weight 474.5 g/mol
CAS No. 77074-42-1
Cat. No. B119263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprednisolone 17-hemisuccinate
CAS77074-42-1
Synonyms(6α,11β)-17-(3-Carboxy-1-oxopropoxy)-11,21-dihydroxy-6-methylpregna-_x000B_1,4-diene-3,20-dione; 
Molecular FormulaC26H34O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O
InChIInChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1
InChIKeyVDJNUHGXSJAWMH-XYMSELFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylprednisolone 17-Hemisuccinate Overview


Methylprednisolone 17-hemisuccinate (CAS 77074-42-1) is a synthetic glucocorticoid prodrug that is enzymatically hydrolyzed in vivo to release the active anti-inflammatory agent methylprednisolone [1]. As a water-soluble corticosteroid ester, it is designed for parenteral administration and is a key component of the widely used clinical formulation methylprednisolone sodium succinate (MPSS, Solu-Medrol®) [2]. In research and analytical contexts, the free acid form (17-hemisuccinate) is primarily utilized as a reference standard, an analytical impurity marker, and a critical tool for studying the stability, hydrolysis kinetics, and acyl migration of corticosteroid esters [3].

Methylprednisolone 17-Hemisuccinate Non-Interchangeability


The selection of methylprednisolone 17-hemisuccinate over seemingly similar analogs such as methylprednisolone sodium phosphate or the 21-hemisuccinate isomer is a critical, non-trivial decision for both research and formulation development. Substitution with alternative prodrugs or salts is not scientifically valid due to substantial differences in their physicochemical and biopharmaceutical behavior. These differences manifest as quantifiable variations in aqueous stability, rates of in vivo conversion to the active drug, systemic bioavailability, and even functional outcomes in disease models. For example, the phosphate ester yields 3-4x higher active drug levels in the first 30 minutes post-dose compared to the hemisuccinate [1], and the 17-hemisuccinate exhibits a distinct intramolecular acyl migration and hydrolysis pathway compared to the 21-ester [2]. These factors directly impact experimental reproducibility and therapeutic performance, making a precise, evidence-based selection essential for procurement.

Methylprednisolone 17-Hemisuccinate: Evidence Comparison


Prodrug Conversion Half-Life

The rate of in vivo conversion from the inactive prodrug to the active methylprednisolone molecule is a key differentiating factor among its various esters. A comprehensive meta-analysis of human pharmacokinetic data established that the conversion half-life (t1/2) of methylprednisolone hemisuccinate (MPHS) is 16 minutes. This is 4.2-fold slower than the methylprednisolone phosphate ester (MPPS, t1/2 = 3.8 min) and nearly 10-fold slower than the sodium succinate salt form (MPSS, t1/2 = 1.7 min) [1].

Pharmacokinetics Prodrug Activation Bioavailability

Systemic Bioavailability (AUC)

A direct comparative study in rats evaluated the absolute bioavailability of the active drug methylprednisolone when administered as two different water-soluble prodrugs. The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was calculated as a percentage relative to a co-solvent solution of the active drug. The methylprednisolone 21-hemisuccinate ester yielded an AUC that was only 33.2% of the reference, whereas the 21-phosphate ester demonstrated a significantly higher bioavailability at 59.2% [1].

Pharmacokinetics Bioavailability Drug Delivery

Renal Elimination of Intact Prodrug

A significant portion of an administered dose of methylprednisolone hemisuccinate is cleared from the body unchanged in the urine, representing a loss of bioavailable drug. A direct clinical comparison in healthy volunteers found that a mean of 14.7% of an intravenous hemisuccinate dose was excreted intact renally. This contrasts starkly with the phosphate ester prodrug, where only a mean of 1.7% of the dose was eliminated unchanged [1].

Pharmacokinetics Drug Elimination Bioavailability

Chemical Stability and Isomerization

The chemical stability of the 17-hemisuccinate ester is fundamentally different from the 21-hemisuccinate isomer. Under alkaline aqueous conditions, the primary degradation pathway for the 17-ester is not direct hydrolysis but a rapid, intramolecularly-catalyzed acyl migration to form the 21-ester. This rearrangement is a prerequisite for hydrolysis, making the direct hydrolysis of the 17-ester much slower than that of the 21-ester [1]. Furthermore, the 21-ester is thermodynamically more stable based on the calculated forward and reverse rate constants [1].

Chemical Stability Analytical Chemistry Formulation Science

In Vivo Efficacy: Succinate Moiety Role

The choice of salt/prodrug can have a profound impact on therapeutic efficacy beyond simple pharmacokinetics. In a canine model of cardiogenic shock, treatment with methylprednisolone sodium succinate (MPSS) resulted in a statistically significant improvement in survival (P = 0.02) compared to both sodium phosphate (SP) and sodium succinate (SS) controls, and a substantially better (P = 0.065) survival rate than dogs receiving methylprednisolone sodium phosphate (MPSP) [1]. This suggests the succinate moiety itself plays a permissive role in efficacy, whereas the phosphate is restrictive.

Efficacy Preclinical Model Cardiogenic Shock

Methylprednisolone 17-Hemisuccinate: Applications


Reference Standard & Impurity Profiling

The 17-hemisuccinate ester is a known impurity and degradation product of methylprednisolone sodium succinate (MPSS) formulations. Its slower direct hydrolysis and propensity for acyl migration to the 21-ester [1] make it a critical reference standard for developing and validating stability-indicating HPLC methods. In the analytical workflow, it is resolved alongside methylprednisolone (MP) and methylprednisolone hemisuccinate (MPHS) as one of the three distinct peaks required for accurate assay determination of total MP [2]. Procurement is essential for any quality control laboratory tasked with quantifying impurities and ensuring the stability of MPSS drug products.

Prodrug Activation & Pharmacokinetic Studies

The hemisuccinate ester's distinct pharmacokinetic profile—characterized by a 16-minute conversion half-life [1] and high renal elimination (14.7% of dose) [2]—renders it a valuable tool for studying the rate-limiting steps of prodrug activation. Researchers investigating structure-activity relationships (SAR) of pro-moieties or modeling the in vivo disposition of corticosteroids utilize this compound as a benchmark to contrast with faster-activating esters like phosphate (3.8 min) or sodium succinate (1.7 min) [1].

Degradation Pathway Elucidation

The unique chemical behavior of the 17-hemisuccinate, specifically its rapid acyl migration to the 21-ester under alkaline conditions rather than undergoing direct hydrolysis [1], makes it a model compound for studying intramolecular catalysis and ester rearrangement kinetics. Formulation scientists and analytical chemists studying the solution stability of corticosteroid esters require this specific isomer to elucidate degradation pathways, define pH-rate profiles, and develop stable liquid formulations of related compounds.

Salt/Pro-Moiety Efficacy Studies

For preclinical research investigating the therapeutic implications of the pro-moiety beyond simple pharmacokinetics, the 17-hemisuccinate (or its sodium salt) is the compound of choice. Evidence from a canine cardiogenic shock model demonstrated that the succinate salt conferred a survival benefit (P=0.02 vs. controls), whereas the phosphate analog did not [1]. This supports its use in efficacy studies where the 'permissive' effect of the succinate group is a variable of interest.

Technical Documentation Hub

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